Cas no 2227825-20-7 (rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid)

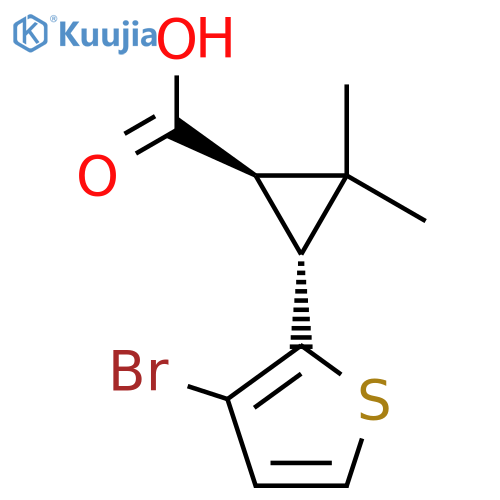

2227825-20-7 structure

商品名:rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid

- 2227825-20-7

- EN300-1905358

-

- インチ: 1S/C10H11BrO2S/c1-10(2)6(7(10)9(12)13)8-5(11)3-4-14-8/h3-4,6-7H,1-2H3,(H,12,13)/t6-,7-/m0/s1

- InChIKey: WKGYUAFANVCWLM-BQBZGAKWSA-N

- ほほえんだ: BrC1C=CSC=1[C@@H]1[C@@H](C(=O)O)C1(C)C

計算された属性

- せいみつぶんしりょう: 273.96631g/mol

- どういたいしつりょう: 273.96631g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 2

- 複雑さ: 267

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 2

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.9

- トポロジー分子極性表面積: 65.5Ų

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1905358-5.0g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 5g |

$4391.0 | 2023-06-02 | ||

| Enamine | EN300-1905358-0.05g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 0.05g |

$1272.0 | 2023-09-18 | ||

| Enamine | EN300-1905358-1.0g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 1g |

$1515.0 | 2023-06-02 | ||

| Enamine | EN300-1905358-10g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 10g |

$6512.0 | 2023-09-18 | ||

| Enamine | EN300-1905358-2.5g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 2.5g |

$2969.0 | 2023-09-18 | ||

| Enamine | EN300-1905358-10.0g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 10g |

$6512.0 | 2023-06-02 | ||

| Enamine | EN300-1905358-0.1g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 0.1g |

$1332.0 | 2023-09-18 | ||

| Enamine | EN300-1905358-0.5g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 0.5g |

$1453.0 | 2023-09-18 | ||

| Enamine | EN300-1905358-1g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 1g |

$1515.0 | 2023-09-18 | ||

| Enamine | EN300-1905358-0.25g |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid |

2227825-20-7 | 0.25g |

$1393.0 | 2023-09-18 |

rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid 関連文献

-

Pengchong Xue,Jiabao Sun,Peng Chen,Peng Gong,Boqi Yao,Zhenqi Zhang,Chong Qian,Ran Lu J. Mater. Chem. C, 2015,3, 4086-4092

-

Xiaohui Tian,Jochen Autschbach,Yizhong Yuan,Jinyu Sun,Xin Liu,Chuan Chen,Huijun Cao J. Mater. Chem. C, 2013,1, 5779-5790

-

Yue Jin,Liang Song,Dali Wang,Feng Qiu,Deyue Yan,Bangshang Zhu Soft Matter, 2012,8, 10017-10025

-

Lamiaa A. Hassan,Sara M. Shatat,Basma M. Eltanany,Samah S. Abbas Anal. Methods, 2019,11, 3198-3211

2227825-20-7 (rac-(1R,3R)-3-(3-bromothiophen-2-yl)-2,2-dimethylcyclopropane-1-carboxylic acid) 関連製品

- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)

- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)

- 857494-03-2(2-{1-(3-chloro-4-fluorophenyl)-2,5-dioxopyrrolidin-3-ylsulfanyl}pyridine-3-carboxylic acid)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 851803-36-6(2-{(3-methylphenyl)methylsulfanyl}-1-(3,4,5-triethoxybenzoyl)-4,5-dihydro-1H-imidazole)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

- 2068151-21-1(2-amino-7-bromo-1,2,3,4-tetrahydroisoquinolin-1-one)

- 2034419-87-7(2-(1H-1,3-benzodiazol-1-yl)-N-{3-(5-methyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-ylmethyl}acetamide)

- 2228435-20-7(4-(oxiran-2-yl)methyl-3-(trifluoromethyl)-1H-pyrazole)

- 2309474-13-1((4-Cyano-1,1-dioxothian-4-yl)methanesulfonamide)

推奨される供給者

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量